

# Comprehensive Technical Guide: Ceftolozane Sulfate Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ceftolozane Sulfate

CAS No.: 936111-69-2

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## Introduction and Chemical Overview

Ceftolozane is a novel fifth-generation semi-synthetic cephalosporin antibiotic with potent anti-pseudomonal activity. It is administered as **ceftolozane sulfate** in combination with the  $\beta$ -lactamase inhibitor tazobactam (in a 2:1 ratio) under the brand name Zerbaxa. This combination therapy was initially approved by the FDA in 2014 for complicated intra-abdominal infections (in combination with metronidazole) and complicated urinary tract infections, with subsequent approval for hospital-acquired and ventilator-associated bacterial pneumonia in 2019. [1]

The chemical structure of ceftolozane incorporates key molecular modifications that enhance its stability against degradation by chromosomal  $\beta$ -lactamases and extend its spectrum of activity against Gram-negative pathogens, particularly *Pseudomonas aeruginosa*. Its chemical designation is (6R,7R)-3-([(3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl)methyl]-7-([(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate sulfate, with a molecular formula of  $C_{23}H_{30}N_{12}O_8S_2$  and an average molecular weight of 666.69 g/mol. [1] [2]

## Pharmacokinetic Parameter Tables

## Fundamental Pharmacokinetic Parameters

Table 1: Core pharmacokinetic parameters of ceftolozane in healthy subjects and special populations

Parameter	Healthy Subjects (Single Dose)	Critically Ill Patients with ARC	Comments
Half-life ( $t_{1/2}$ )	2.48 - 2.77 hours [3] [1]	~3.12 hours (day 10) [4]	Slightly prolonged in multiple dosing
Volume of Distribution ( $V_{ss}$ )	11.0 - 14.1 liters [3]	30.8 ± 10.8 L [4]	Significantly increased in critically ill patients
Total Clearance (CL)	4.35 - 6.01 L/h [3]	10.4 ± 4.5 L/h [4]	Enhanced clearance in ARC patients
Renal Clearance (CLR)	3.41 - 6.69 L/h [1]	Not reported	Primary elimination pathway
Protein Binding	16% - 21% [1]	Not reported	Low binding enables good tissue penetration
Cmax (1g dose)	69.1 µg/mL [1]	Variable in critically ill	Dose-dependent

## Pharmacodynamic Target Attainment

Table 2: Probability of target attainment for different dosing regimens

Infection Type	Recommended Dose	Target $fT > MIC$	Probability of Target Attainment	Notes
cIAI/cUTI	1.5g (1g/0.5g) q8h [1]	30-40%	>90% for MIC ≤4 µg/mL	Standard approved dosing

Infection Type	Recommended Dose	Target fT>MIC	Probability of Target Attainment	Notes
Nosocomial Pneumonia	3g (2g/1g) q8h [5]	40% (1-log kill)	98% for MIC ≤8 mg/L in ELF	Requires doubled dosing due to reduced lung penetration
Critically Ill with ARC	3g (2g/1g) q8h [4]	40%	86.4% fT>MIC (4 µg/mL)	Adequate for most susceptible pathogens

## Experimental Methodologies

### Phase 1 Clinical Trial Design

The foundational pharmacokinetic data for ceftolozane/tazobactam were established through a single-center, prospective, randomized, double-blind study comprising both single ascending dose (Part 1) and multiple ascending dose (Part 2) components in healthy adult subjects. [3]

- **Part 1 Design:** Three cohorts of six subjects each received single ascending doses of ceftolozane (500, 1000, and 2000 mg), tazobactam (250, 500, and 1000 mg), and ceftolozane-tazobactam combination (500/250, 1000/500, and 2000/1000 mg) as a 1-hour intravenous infusion in a within-cohort crossover design with a minimum 2-day washout between treatments. [3]
- **Part 2 Design:** Two cohorts of 20 subjects each received multiple doses for 10 days in a within-cohort parallel design. Cohort 4 received 1000 mg ceftolozane q8h, 500 mg tazobactam q8h, or 1000/500 mg ceftolozane-tazobactam q8h. Cohort 5 received 1500 mg ceftolozane q12h, 750 mg tazobactam q12h, or 1500/750 mg ceftolozane-tazobactam q12h. [3]
- **Sample Collection:** Plasma samples were collected predose and at 13 time points up to 24 hours post-dose. Urine samples were collected over 24 hours for pharmacokinetic analysis. [3]

### Analytical Methodology

- **Bioanalytical Method:** Ceftolozane and tazobactam concentrations in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with solid-phase extraction, reversed-phase chromatography separation, and tandem mass spectrometric detection. [3]
- **Assay Performance:** The lower limits of quantification were 100 ng/mL and 5,000 ng/mL for ceftolozane in plasma and urine, respectively. Assay accuracy was within  $\pm 7.33\%$  for ceftolozane with precision ranging from 4.15% to 10.3%. [3]
- **Pharmacokinetic Analysis:** Noncompartmental analysis was performed using WinNonlin Enterprise (v5.2) to calculate  $C_{max}$ ,  $t_{max}$ ,  $AUC_{0-\infty}$ ,  $t_{1/2}$ , CL, CLR, and  $V_{ss}$ . Accumulation index was calculated as  $AUC_{0-\tau}$  ratio between day 10 and day 1. [3]

## Special Population Studies

- **Critically Ill Patients with Augmented Renal Clearance:** A phase 1 pharmacokinetics study enrolled 11 critically ill patients with ARC (creatinine clearance  $\geq 130$  mL/min) who received 3g C/T (2g/1g) as a 60-minute intravenous infusion. Pharmacokinetic sampling occurred at 0 (predose), 1, 2, 4, 6, and 8 hours after infusion start. [4]
- **Pharmacodynamic Target Evaluation:** The study evaluated time that free drug concentrations exceeded the minimum inhibitory concentration ( $fT > MIC$ ) of 4  $\mu\text{g/mL}$  for ceftolozane and time that unbound concentration exceeded 1  $\mu\text{g/mL}$  threshold for  $>20\%$  of the dosing interval for tazobactam. [4]

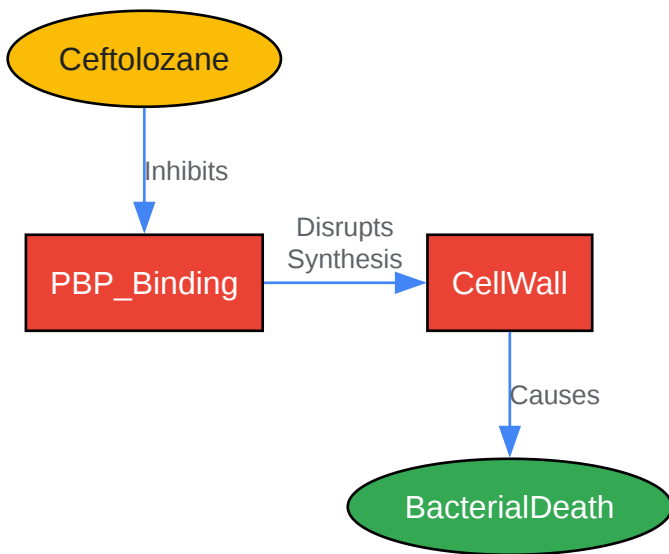
## Mechanism of Action and Pharmacodynamic Relationships

### Molecular Mechanism of Action

Ceftolozane exerts concentration-dependent bactericidal activity through irreversible binding to penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3 in Gram-negative bacteria. This

binding inhibits the transpeptidation and carboxypeptidation reactions essential for bacterial cell wall peptidoglycan synthesis, leading to defective cell wall formation, osmotic instability, and bacterial cell death. [1]

The drug demonstrates particularly high affinity for PBPs of *Pseudomonas aeruginosa* and *Escherichia coli*, with comparative studies showing superior binding to these targets relative to other cephalosporins like ceftazidime and carbapenems like imipenem. This enhanced binding profile contributes to its potent activity against multidrug-resistant *Pseudomonas aeruginosa* strains. [1]



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*Mechanism of ceftolozane bactericidal activity through PBP inhibition leading to cell wall disruption.*

## Pharmacokinetic-Pharmacodynamic Relationships

Ceftolozane exhibits time-dependent bactericidal activity, with the primary pharmacodynamic driver of efficacy being the percentage of time that free drug concentrations exceed the pathogen's minimum inhibitory concentration (fT>MIC). Preclinical and clinical studies have established that bacteriostatic effects require approximately 30-40% fT>MIC, while bactericidal activity and maximal bacterial kill require 60-70% fT>MIC for most Gram-negative pathogens. [4] [5]

Monte Carlo simulation studies demonstrate that a 3g dose (2g ceftolozane/1g tazobactam) administered every 8 hours achieves >98% probability of target attainment against pathogens with MIC values  $\leq 8$  mg/L in

the epithelial lining fluid, supporting its use in nosocomial pneumonia. The combination with tazobactam extends the spectrum to include ESBL-producing Enterobacteriaceae by protecting ceftolozane from degradation by  $\beta$ -lactamase enzymes. [5]

## Special Population Considerations

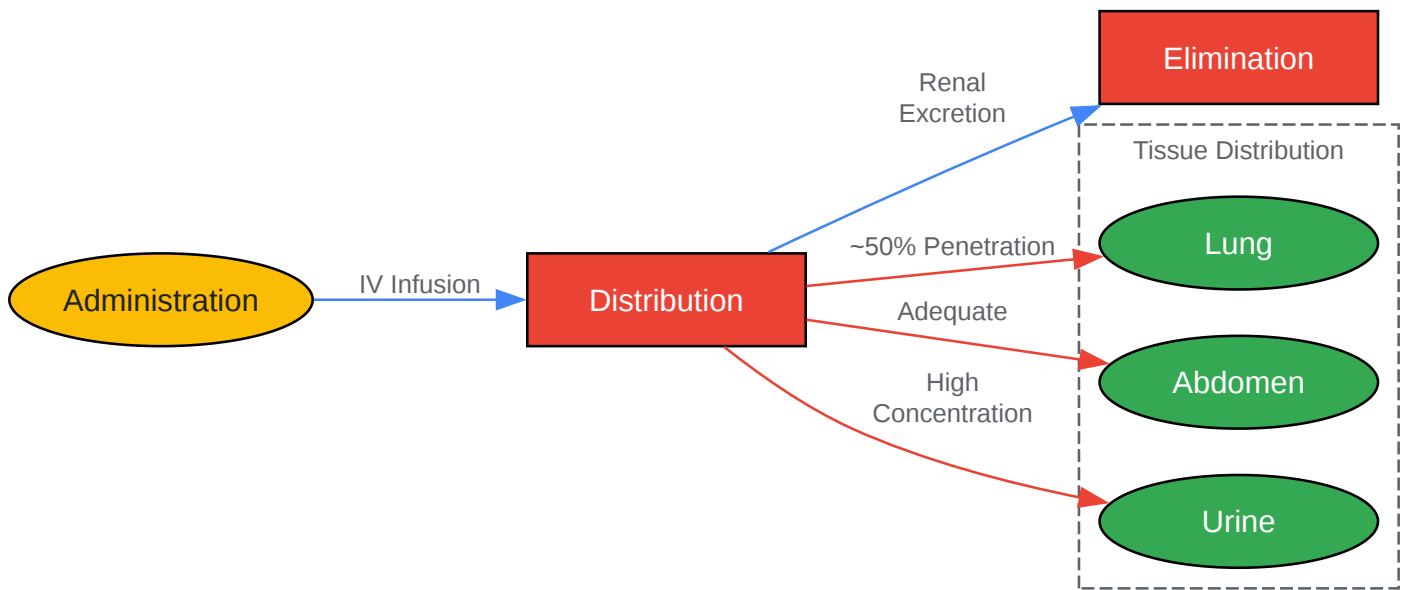
### Renal Impairment and Augmented Renal Clearance

Ceftolozane is primarily eliminated renally, with approximately 85-95% of the administered dose recovered unchanged in urine within 24 hours. This renal-dependent clearance necessitates dose adjustment in patients with impaired renal function (creatinine clearance  $<50$  mL/min). [1]

Conversely, critically ill patients with augmented renal clearance (ARC), defined as creatinine clearance  $\geq 130$  mL/min, demonstrate significantly enhanced drug clearance ( $10.4 \pm 4.5$  L/h for ceftolozane) and larger volume of distribution ( $30.8 \pm 10.8$  L) compared to healthy subjects. Despite these alterations, a 3g dose (2g/1g) every 8 hours maintained adequate pharmacodynamic exposure (86.4%  $fT > MIC$ ) in ARC patients, supporting standard dosing in this population. [4]

### Tissue Distribution

Ceftolozane demonstrates a volume of distribution of 13.5 L in healthy subjects, with rapid tissue distribution and good penetration into key infection sites. The plasma-to-epithelial lining fluid penetration ratio is approximately 50%, necessitating higher doses (3g) for lung infections compared to intra-abdominal or urinary tract infections (1.5g). [1] [5]



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*Ceftolozane disposition pathway showing distribution to target tissues and renal elimination.*

## Comparative Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of ceftolozane is characterized by linear, dose-proportional kinetics across the clinical dose range (500-2000 mg), with no significant accumulation following multiple dosing every 8 or 12 hours. The coadministration with tazobactam does not significantly alter ceftolozane pharmacokinetics, supporting the fixed-dose combination approach. [3]

When compared to other cephalosporins, ceftolozane demonstrates a larger volume of distribution and lower protein binding than ceftazidime, potentially contributing to enhanced tissue penetration. Its clearance is predominantly renal, similar to other  $\beta$ -lactam antibiotics, but with less non-renal elimination pathways than agents like ceftriaxone. The combination of enhanced PBP binding, favorable tissue distribution, and stability against  $\beta$ -lactamase degradation due to tazobactam protection positions ceftolozane/tazobactam as a valuable therapeutic option for multidrug-resistant Gram-negative infections, particularly those involving *Pseudomonas aeruginosa*. [1] [5]

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To cite this document: Smolecule. [Comprehensive Technical Guide: Ceftolozane Sulfate Pharmacokinetics]. Smolecule, [2026]. [Online PDF]. Available at:

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